molecular formula C5H11NS B1526238 4-Methylthiolan-3-amine CAS No. 115660-79-2

4-Methylthiolan-3-amine

Cat. No. B1526238
M. Wt: 117.22 g/mol
InChI Key: KIMYQDGXIBABDJ-UHFFFAOYSA-N
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Description

4-Methylthiolan-3-amine is an organic compound with the molecular weight of 117.22 . It is a liquid at room temperature .


Synthesis Analysis

Amines can be prepared by the reduction of nitriles and amides with LiAlH4 . The synthesis of alkylamines can be achieved by S N 2 alkylation of ammonia or an alkylamine with an alkyl halide .


Molecular Structure Analysis

The IUPAC name for 4-Methylthiolan-3-amine is 4-methyltetrahydro-3-thiophenamine . The InChI code is 1S/C5H11NS/c1-4-2-7-3-5 (4)6/h4-5H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

4-Methylthiolan-3-amine is a liquid at room temperature .

Scientific Research Applications

Expedient Synthesis of N-Methyl- and N-Alkylamines

A study presented an efficient reductive amination process using cobalt oxide nanoparticles for synthesizing various N-methyl- and N-alkylamines. This method is crucial for creating life-science molecules, demonstrating the significance of 4-Methylthiolan-3-amine derivatives in the synthesis of essential chemicals (Senthamarai et al., 2018).

Anti-microbial Applications

Another research explored the antimicrobial effectiveness of pyrimidine derivatives, including those related to 4-Methylthiolan-3-amine, when incorporated into polyurethane varnish and printing ink. These compounds showed a substantial antimicrobial effect, highlighting their potential in surface coatings for health and safety applications (El‐Wahab et al., 2015).

Polymerization and Materials Science

Research on dithiolane-2,4-diones, closely related to 4-Methylthiolan-3-amine, has shown their polymerization to produce cyclic poly(thioglycolide) and poly(d,l-thiolactide). These polymers have applications in biodegradable materials, showcasing the role of 4-Methylthiolan-3-amine derivatives in developing new polymeric materials (Kricheldorf et al., 2007).

Water Treatment Technologies

A study on the adsorption-desorption behavior of magnetic amine-functionalized biopolymer resins, including 4-Methylthiolan-3-amine derivatives, for anionic dyes removal from wastewater, demonstrates the compound's utility in environmental applications. The high adsorption capacity of these resins for anionic dyes underscores their potential in improving water treatment processes (Song et al., 2016).

Synthesis and Characterization of Amine-functionalized Silica

Amine-functionalized silica, utilizing compounds like 4-Methylthiolan-3-amine, finds applications in a variety of scientific fields due to its convenient synthesis and characterization methods. This research has implications for developing research-grade materials for fundamental investigations and practical applications (Soto-Cantu et al., 2012).

Safety And Hazards

The safety information for 4-Methylthiolan-3-amine includes several hazard statements: H227, H302, H312, H314, H332, H335 . Precautionary measures include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

4-methylthiolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMYQDGXIBABDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylthiolan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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